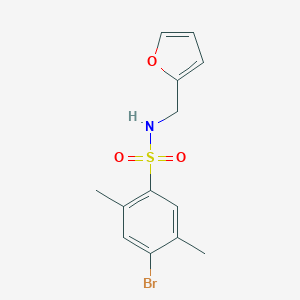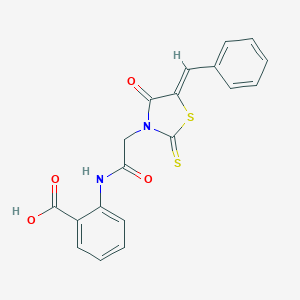
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) of the compound.Scientific Research Applications
Benzothiazoles and Thiazolidinediones in Medicinal Chemistry
Benzothiazoles and thiazolidinediones are pivotal scaffolds in medicinal chemistry, showing a broad spectrum of biological activities. These compounds have been explored for their potential in treating various ailments, leveraging their diverse pharmacological properties.
Benzothiazoles : Benzothiazoles are recognized for their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. A significant body of research has focused on the development of benzothiazole-based chemotherapeutic agents, highlighting their role in cancer treatment, among other diseases. The structural simplicity and ease of synthesis provide a foundation for generating chemical libraries aimed at discovering new therapeutic agents (Kamal, Hussaini, & Malik, 2015; Keri, Patil, Patil, & Budagumpi, 2015).
Thiazolidinediones : This class of compounds, known for their role as PTP 1B inhibitors, shows promise in the management of insulin resistance and T2DM. Thiazolidinediones have been explored for their ability to optimize the structural framework to design potential inhibitors, showing potent activity in the context of therapeutic applications (Verma, Yadav, & Thareja, 2019).
Applications in Pharmacology and Drug Discovery
The research into these compounds has led to a better understanding of their potential applications in pharmacology and drug discovery:
Anticancer Activity : Both benzothiazoles and thiazolidinediones have been extensively studied for their anticancer properties. The efforts to modify these scaffolds and explore their conjugate systems have been geared towards developing new antitumor agents, underscoring the importance of these compounds in cancer chemotherapy (Ahmed et al., 2012).
Antimicrobial and Anti-inflammatory Properties : The diverse pharmacological activities of benzothiazoles and thiazolidinediones also include antimicrobial and anti-inflammatory effects. This has led to their exploration as potential therapeutic agents in managing infections and inflammatory conditions (Rosales-Hernández et al., 2022; Raut et al., 2020).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
properties
IUPAC Name |
2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c22-16(20-14-9-5-4-8-13(14)18(24)25)11-21-17(23)15(27-19(21)26)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGKDRYKXGWAY-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

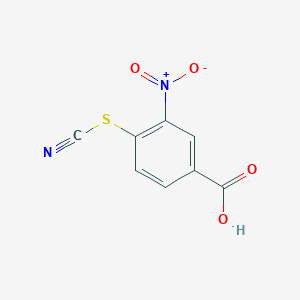

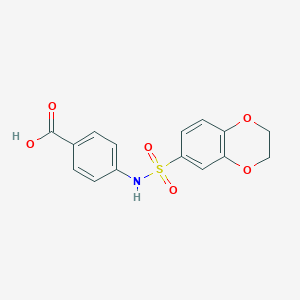
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
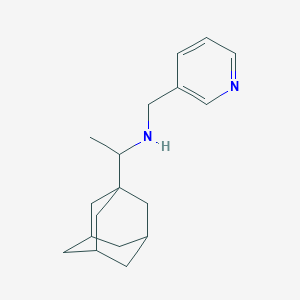
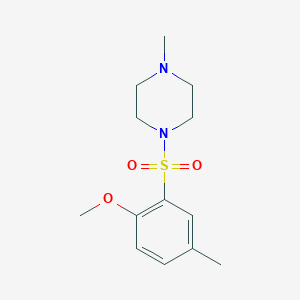

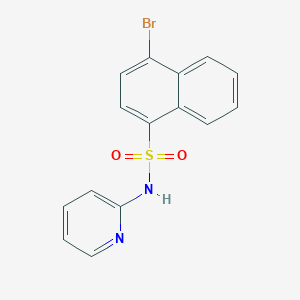
amine](/img/structure/B511356.png)
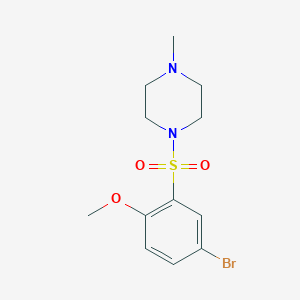
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
